N-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-2-(4-methoxyphenyl)acetamide
Description
N-[2-(2H-1,3-Benzodioxol-5-yl)-2-(Morpholin-4-yl)ethyl]-2-(4-Methoxyphenyl)Acetamide (CAS: 887217-31-4) is a structurally complex molecule featuring:
- A 1,3-benzodioxole moiety, known for its electron-rich aromatic system and metabolic stability.
- A 4-methoxyphenyl acetamide group, which may influence lipophilicity and target-binding affinity.
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5/c1-26-18-5-2-16(3-6-18)12-22(25)23-14-19(24-8-10-27-11-9-24)17-4-7-20-21(13-17)29-15-28-20/h2-7,13,19H,8-12,14-15H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRLQQITYACILP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Morpholine-Containing Acetamide Derivatives
2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide ()
- Structural Differences :
- The morpholine ring is modified with a 2-oxo group and dimethyl/acetyl substituents , increasing steric bulk.
- The 4-isopropylphenyl acetamide substituent enhances lipophilicity compared to the target compound’s 4-methoxyphenyl group.
- Synthetic Route : Acetylation steps using Na₂CO₃ and acetyl chloride, differing from the target compound’s synthesis (unreported in evidence) .
- Implications : Higher lipophilicity may improve membrane permeability but reduce aqueous solubility.
Spiro and Heterocyclic Systems
N-(2H-1,3-Benzodioxol-5-yl)-2-[2-(4-Methoxyphenyl)-3-oxo-1,4,8-Triazaspiro[4.5]dec-1-en-8-yl]Acetamide ()
Key Comparative Data Table
Discussion of Structural and Functional Implications
- Benzodioxole vs. Benzothiazole : Benzodioxole’s electron-rich system () may favor interactions with aromatic residues in enzymes, while benzothiazole’s chlorine () could enhance electrophilic reactivity .
- Morpholine vs.
- Substituent Effects : The 4-methoxyphenyl group (target compound) balances lipophilicity and polarity, whereas 4-isopropylphenyl () prioritizes hydrophobic interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
